

# An In-depth Technical Guide on the Mechanism of Action of $\alpha$ -Pyrrolidinovalerophenone ( $\alpha$ -PVP)

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## Compound of Interest

**Compound Name:** 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine

**Cat. No.:** B1335697

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## Abstract

This technical guide provides a comprehensive overview of the mechanism of action of  $\alpha$ -pyrrolidinovalerophenone ( $\alpha$ -PVP), a potent synthetic cathinone. While the initial query specified "**2-Phenyl-2-(pyrrolidin-1-yl)ethanamine**," the available scientific literature predominantly focuses on the closely related and more widely studied compound,  $\alpha$ -PVP. This document will, therefore, concentrate on the pharmacodynamics, receptor binding affinities, and effects on neurotransmitter systems of  $\alpha$ -PVP, which is recognized as a potent norepinephrine-dopamine reuptake inhibitor (NDRI). This guide summarizes quantitative data from in vitro studies, details relevant experimental protocols, and provides visualizations of the associated signaling pathways to facilitate a deeper understanding of its molecular interactions and physiological effects.

## Introduction

$\alpha$ -Pyrrolidinovalerophenone ( $\alpha$ -PVP), also known as flakka, is a synthetic stimulant of the cathinone class.<sup>[1][2]</sup> It is structurally related to pyrovalerone and acts as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).<sup>[1][2]</sup> Its mechanism of action is similar to other psychostimulants like cocaine and methylphenidate, but it displays a significantly higher potency for the dopamine transporter (DAT).<sup>[1][3]</sup> This guide will delve into the core mechanism of action of  $\alpha$ -PVP, presenting key quantitative data, outlining experimental methodologies for its characterization, and illustrating the affected signaling pathways.

# Core Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition

The primary mechanism of action of α-PVP is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][5] By blocking these transporters, α-PVP prevents the reuptake of dopamine and norepinephrine from the synaptic cleft into the presynaptic neuron.[6][7] This leads to an accumulation of these neurotransmitters in the synapse, resulting in enhanced and prolonged stimulation of postsynaptic dopamine and norepinephrine receptors.[7][8] α-PVP exhibits a much weaker effect on the serotonin transporter (SERT), contributing to its distinct pharmacological profile.[4][5]

## Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of α-PVP for the human dopamine, norepinephrine, and serotonin transporters from various studies.

Table 1: Inhibitory Potency (IC50, nM) of α-PVP at Monoamine Transporters

Study	DAT (IC50, nM)	NET (IC50, nM)	SERT (IC50, nM)
Meltzer et al., 2006	52.3	56.0	>10,000
Marusich et al., 2014	12.8	14.2	>10,000
Kolanos et al., 2015a	17.5	-	>10,000

Table 2: Binding Affinity (Ki, nM) of α-PVP at Monoamine Transporters

Study	DAT (Ki, nM)	NET (Ki, nM)	SERT (Ki, nM)
EMCDDA, 2015	7.0	60.0	-

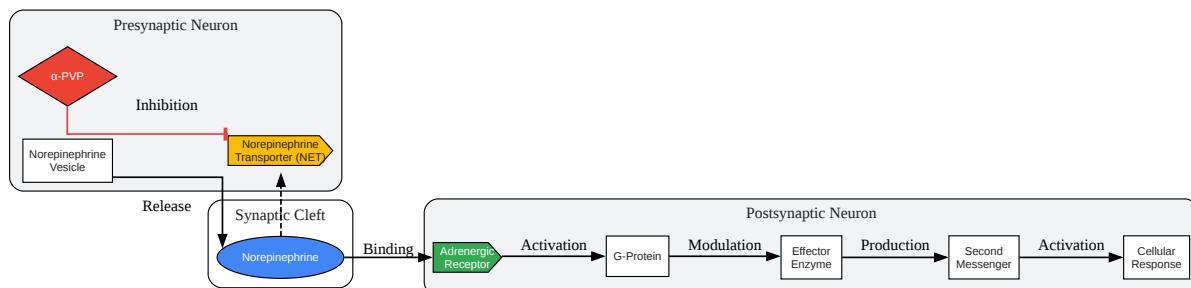
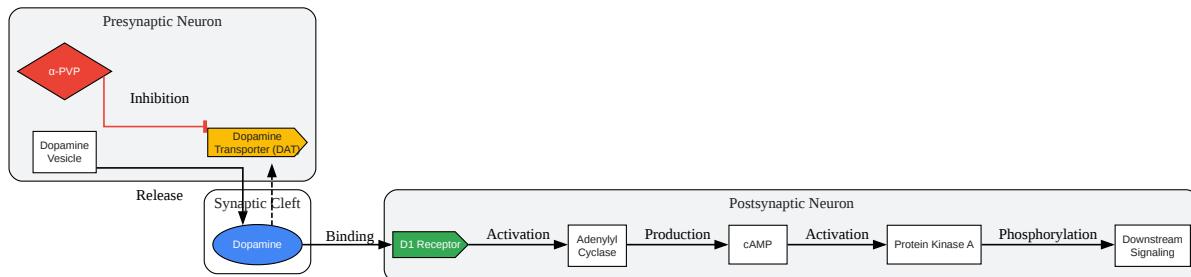
## Signaling Pathways

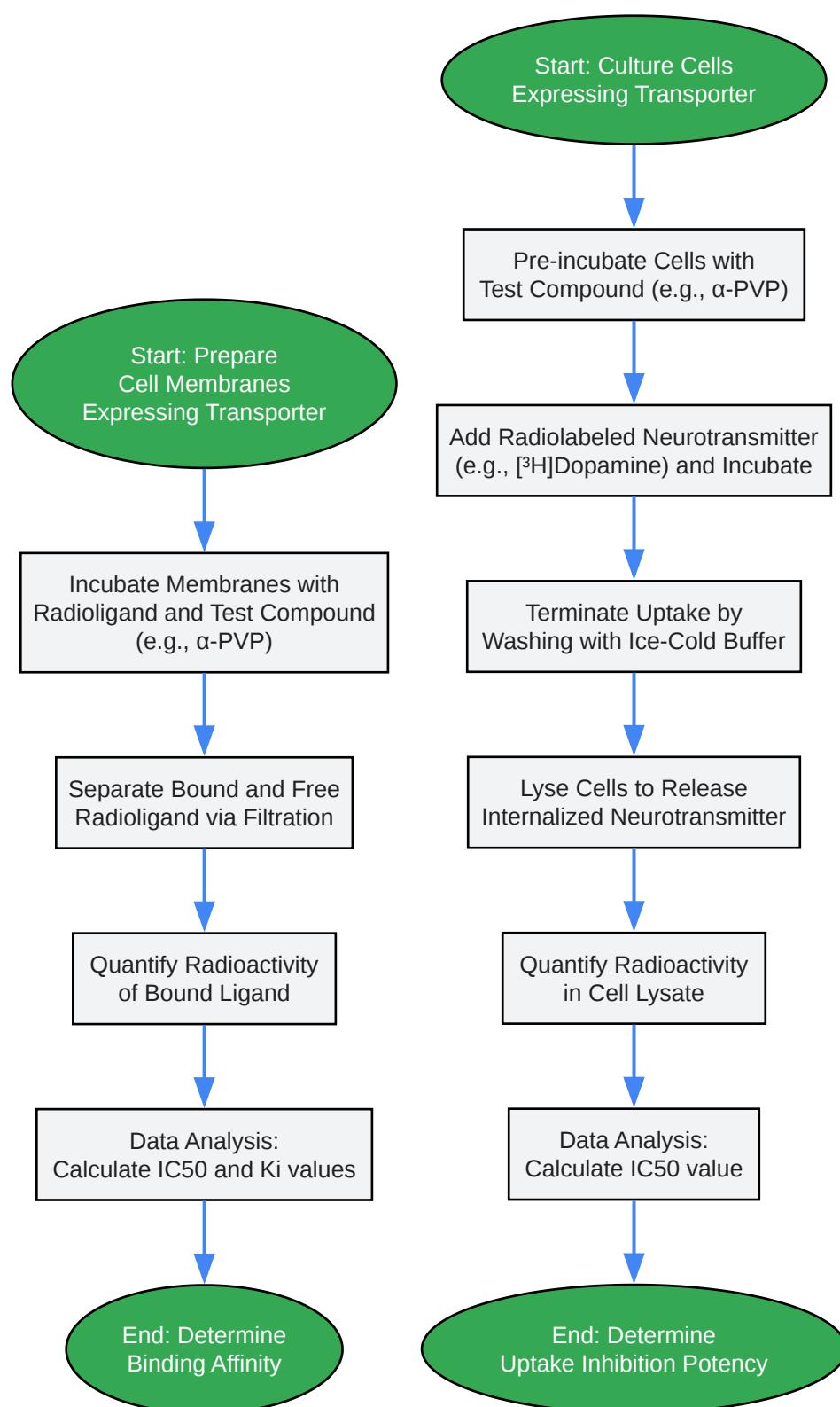
The inhibition of DAT and NET by α-PVP leads to an increase in the synaptic concentrations of dopamine and norepinephrine, respectively. This, in turn, activates downstream signaling

cascades.

## Dopaminergic Signaling Pathway

Increased synaptic dopamine resulting from DAT inhibition by  $\alpha$ -PVP leads to the activation of postsynaptic dopamine receptors (D1-like and D2-like families).



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